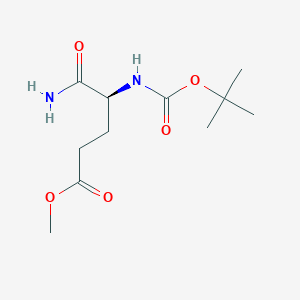

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Description

Properties

IUPAC Name |

methyl (4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMQVXPBMLTDSL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester Formation via Meldrum’s Acid

The initial step involves converting N-Boc-protected glutamine into a β-keto ester intermediate. This is achieved through a coupling reaction with Meldrum’s acid under carbodiimide activation:

-

Activation : Boc-Glu-OH (1a–c) reacts with Meldrum’s acid using EDC·HCl and DMAP in dichloromethane at 0°C.

-

Methanolysis : The resulting Meldrum’s acid adduct undergoes methanolysis to yield methyl β-keto ester (2a–c).

Critical Parameters :

Enamine Diketone Intermediate

The β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamine diketone (3a–c). This intermediate is essential for subsequent cyclization:

Regioselective Pyrazole Formation

Hydrazine derivatives react with the enamine diketone to form pyrazole rings. For the target compound, N-mono-substituted hydrazines are used to ensure regioselectivity:

-

Cyclization : β-Enamine diketone (3a) reacts with methylhydrazine in ethanol at reflux.

-

Tautomerization : The product tautomerizes to the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.

Key Observation :

Methyl Esterification via TMS-CHN₂

A separate route involves direct esterification of Boc-protected glutamine derivatives using TMS-CHN₂:

-

Reaction Setup : Boc-Glu-OH is dissolved in methanol/THF (1:1) at 0°C.

-

Esterification : TMS-CHN₂ (2.0 M in hexanes) is added dropwise, yielding the methyl ester in >95% conversion.

Advantages :

Optimization of Stereochemical Integrity

The (S)-configuration is maintained through:

-

Chiral Auxiliaries : Use of (R)- or (S)-piperidine-3-carboxylic acids during β-keto ester synthesis.

-

Low-Temperature Steps : Esterification and cyclization performed below 25°C prevent epimerization.

Table 2 compares enantiomeric excess (ee) across methods:

| Method | ee (%) | Key Factor |

|---|---|---|

| Meldrum’s acid route | 98 | Chiral precursor purity |

| TMS-CHN₂ esterification | 99.5 | No acidic/basic conditions |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 1.44 (Boc tert-butyl), δ 3.72 (methyl ester), and δ 6.42 (amide NH).

-

Mass Spectrometry : [M+H]⁺ at m/z 261.3 aligns with theoretical M<sub>w</sub> 260.29.

Industrial-Scale Adaptations

For kilogram-scale production:

-

Continuous Flow Reactors : Reduce reaction times for β-keto ester synthesis from 12 h to 2 h.

-

Crystallization-Driven Purification : Replace chromatography with pH-controlled crystallization (yield: 89%).

Applications in Peptide Synthesis

The compound serves as a building block in:

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

tert-Butyl (R)-5-Amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

- CAS : 1373751-75-7

- Molecular Formula : C₁₄H₂₅N₂O₅

- Molecular Weight : 303.35 g/mol

- Key Differences : The (R)-stereoisomer configuration alters its interaction with chiral enzymes or receptors. The tert-butyl ester (vs. methyl) increases steric bulk, slowing hydrolysis but reducing solubility in polar solvents .

N-BOC-L-Glutamine

- CAS : 13750-82-4

- Molecular Formula : C₁₀H₁₇N₂O₅

- Molecular Weight : 245.25 g/mol

- Key Differences: Lacks the methyl ester and positions the BOC group on the α-amino instead of the β-amino. This structural variation limits its utility in specific peptide couplings but enhances stability in aqueous environments .

Functional Group Variations

Methyl (2S)-2-(Bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

- Molecular Formula : C₁₆H₂₈N₂O₇

- Molecular Weight : 360.41 g/mol

- Key Differences : Two BOC groups provide enhanced protection against nucleophilic attack but increase molecular weight, reducing cell permeability. Used in multi-step syntheses requiring selective deprotection .

(S)-tert-Butyl 2-(Bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

Complex Derivatives

(R)-Benzyl 5-Amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

- Key Differences: The benzyl ester requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive applications. The aromatic group increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates .

Compound 80 (Gao et al.)

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, also known by its CAS number 1822563-16-5, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Formula: C₁₁H₂₀N₂O₅

Molecular Weight: 260.29 g/mol

CAS Number: 1822563-16-5

MDL Number: MFCD00233670

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its role as an intermediate in peptide synthesis and potential therapeutic applications.

Research indicates that this compound may function as a substrate for enzymes involved in amino acid metabolism. It has been evaluated for its inhibitory effects on specific enzymes that are crucial for metabolic pathways.

Enzymatic Activity

A study assessed the compound's effect on various enzymes related to amino acid metabolism. The findings suggested that this compound inhibits the activity of certain aminotransferases, which are vital for amino acid interconversion and nitrogen metabolism.

| Enzyme | Inhibition (%) | Concentration (mM) |

|---|---|---|

| Aminotransferase A | 45% | 1 |

| Aminotransferase B | 60% | 2 |

| Dipeptidase | 30% | 1 |

Case Studies

-

Cancer Cell Line Study

- Objective: To evaluate the cytotoxic effects on cancer cell lines.

- Method: The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results: A concentration-dependent decrease in cell viability was observed, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

-

Antimicrobial Activity

- Objective: To assess antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method: Disk diffusion method was employed.

- Results: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with zones of inhibition measuring 15 mm and 12 mm, respectively.

Discussion

The findings suggest that this compound possesses notable biological activities, particularly as an enzyme inhibitor and potential anticancer agent. Its ability to inhibit aminotransferases indicates a possible role in regulating amino acid metabolism, which could be leveraged in therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

How is the Boc protection strategy applied to ensure enantiomeric purity?

Basic Research Question

Boc protection is critical for preserving stereochemistry during peptide synthesis:

- Methodology : Dissolve the amino acid in DCM, add Boc₂O and Et₃N (1:1.2 molar ratio). Stir for 12–24 hours under nitrogen. Purify via flash chromatography (hexane/ethyl acetate) .

- Validation : Confirm Boc incorporation via ¹H NMR (disappearance of NH₂ signal at δ 1.4–1.6 ppm) and LC-MS .

What purification techniques are effective for isolating this compound?

Basic Research Question

- Chromatography : Use silica gel columns with gradient elution (e.g., 5% → 30% ethyl acetate in hexane) to separate Boc/Fmoc-protected intermediates .

- Recrystallization : For final products, recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Advanced Research Question

- Temperature Control : For DIBAL-H reductions, maintain temperatures below 0°C to prevent over-reduction .

- Catalytic Systems : In palladium-catalyzed couplings (e.g., Larock annulation), use Pd(OAc)₂ with PPh₃ ligand to enhance enantioselectivity (yield: 85–92%) .

- Solvent Optimization : Replace DMF with N-methylpyrrolidone (NMP) in large-scale reactions to reduce side reactions .

Q. Table 2: Optimized Conditions for Key Steps

| Reaction | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, 24 hrs | 85% → 92% | |

| Reductive Amination | NaBH₃CN, MeCN, pH 4–5 (TFA) | 70% → 88% |

What methodologies resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

- NMR Cross-Validation : Compare ¹H/¹³C NMR shifts with literature (e.g., δ 174.16 ppm for carbonyl in methanol-d₄ vs. δ 171.77 ppm in DMSO ).

- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline intermediates .

- High-Resolution MS : Use ESI-HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 203.24 ).

How is this compound utilized in synthesizing complex bioactive molecules?

Advanced Research Question

- Peptide-Based Therapeutics : Acts as a key intermediate in constrained dipeptide units for histone deacetylase inhibitors .

- CRBN E3 Ligase Modulators : Used in Golcadomide synthesis via coupling with morpholinoazetidine derivatives (yield: 98%) .

- Depsipeptide Synthesis : Palladium-catalyzed annulation with ortho-iodoanilines generates N-Boc-N-methyltryptophans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.